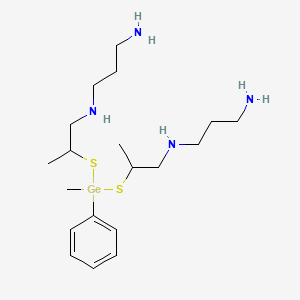
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is a complex organogermanium compound. This compound is characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure, making it a unique entity in the field of organometallic chemistry.
Vorbereitungsmethoden
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- involves multiple steps. The synthetic routes typically include the reaction of germanium tetrachloride with organic ligands containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the intermediates. Industrial production methods may involve the use of automated reactors to ensure precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Wissenschaftliche Forschungsanwendungen
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its organogermanium core.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its ability to coordinate with metal ions and form stable complexes. The germanium center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. The sulfur and nitrogen atoms in the compound can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes formed.
Vergleich Mit ähnlichen Verbindungen
Compared to other organogermanium compounds, 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is unique due to its specific arrangement of sulfur, nitrogen, and germanium atoms. Similar compounds include:
Tetramethylgermanium: Lacks the sulfur and nitrogen atoms, making it less versatile in coordination chemistry.
Germanium dioxide: An inorganic compound with different chemical properties and applications.
Bis(trimethylsilyl)germanium: Contains silicon atoms instead of sulfur and nitrogen, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
120626-99-5 |
|---|---|
Molekularformel |
C19H38GeN4S2 |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-methyl-phenylgermyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H38GeN4S2/c1-17(15-23-13-7-11-21)25-20(3,19-9-5-4-6-10-19)26-18(2)16-24-14-8-12-22/h4-6,9-10,17-18,23-24H,7-8,11-16,21-22H2,1-3H3 |
InChI-Schlüssel |
OHFNZWUDMZVQHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCCN)S[Ge](C)(C1=CC=CC=C1)SC(C)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




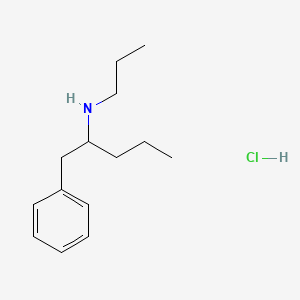
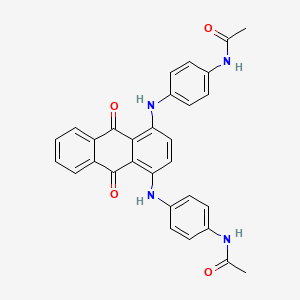
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

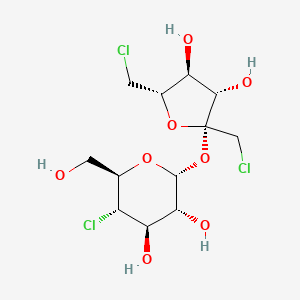



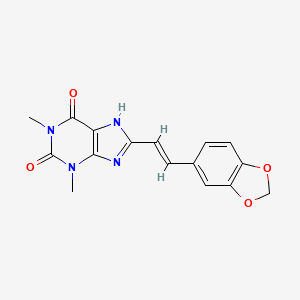

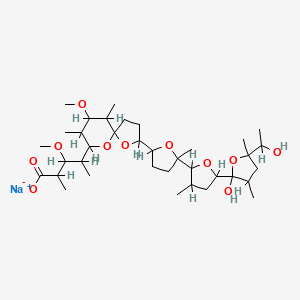
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
